N-benzyl-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide
Vue d'ensemble
Description
N-benzyl-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide, also known as BI-78D3, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and research is ongoing to determine its efficacy and safety in humans.
Mécanisme D'action
N-benzyl-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide works by binding to the bromodomain of BRD4, preventing it from interacting with its target genes and thereby inhibiting their expression. This leads to decreased cell proliferation and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to have significant antitumor activity in several types of cancer, including leukemia, lymphoma, and solid tumors. It has also been shown to have minimal toxicity in normal cells, indicating a potential therapeutic window for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-benzyl-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide is its specificity for BRD4, which allows for targeted inhibition of this protein without affecting other bromodomain-containing proteins. However, one limitation is the need for further studies to determine its efficacy and safety in humans.
Orientations Futures
There are several potential future directions for research on N-benzyl-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide. One area of interest is in combination therapy, where it could be used in combination with other cancer treatments to enhance their efficacy. Another area of interest is in the development of more potent and selective inhibitors of BRD4, which could have even greater therapeutic potential. Finally, there is a need for further studies to determine the safety and efficacy of this compound in humans, and to determine the optimal dosing and administration schedule for this compound.
Applications De Recherche Scientifique
N-benzyl-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide has been studied for its potential use in cancer treatment, specifically in targeting the protein BRD4. BRD4 is a bromodomain-containing protein that plays a key role in the regulation of gene expression, and has been implicated in the development and progression of several types of cancer.
Propriétés
IUPAC Name |
N-benzyl-3-(2,3-dihydro-1H-inden-5-yloxymethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c26-24(25-16-18-6-2-1-3-7-18)22-11-4-8-19(14-22)17-27-23-13-12-20-9-5-10-21(20)15-23/h1-4,6-8,11-15H,5,9-10,16-17H2,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJPIXSLZQLFLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC3=CC(=CC=C3)C(=O)NCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.